The synthesis of imipenem and cilastatin sodium involves several key steps:
Imipenem undergoes hydrolysis in the presence of dehydropeptidase I in the kidneys, which leads to its rapid degradation. Cilastatin sodium inhibits this enzyme, thereby increasing the bioavailability of imipenem in systemic circulation .
Imipenem exerts its antibacterial effect by inhibiting bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs). It has a high affinity for PBPs 1A, 1B, 2, 4, 5, and 6 in Escherichia coli and Pseudomonas aeruginosa, leading to cell lysis and death . The presence of cilastatin ensures that sufficient levels of imipenem remain available in the body by preventing its renal metabolism.
Imipenem and cilastatin sodium is primarily used for treating severe infections caused by susceptible bacteria, including:
This combination is particularly valuable in hospital settings due to its effectiveness against resistant strains of bacteria that other antibiotics may not effectively treat .
CAS No.: 57583-54-7
CAS No.: 50763-67-2
CAS No.: 802855-66-9
CAS No.: 89771-75-5
CAS No.: 36244-86-7